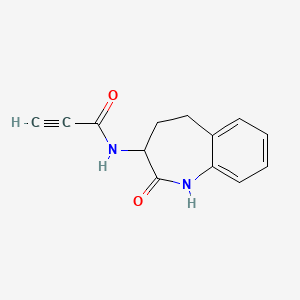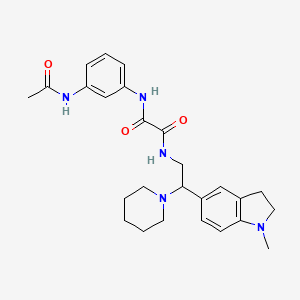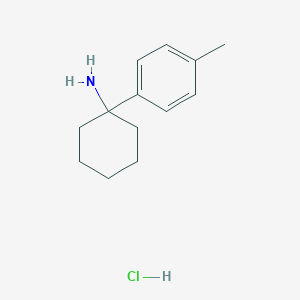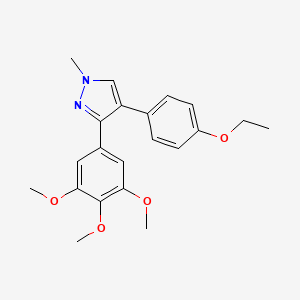
2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide, also known as PF-06463922, is a potent and selective inhibitor of the receptor tyrosine kinase (RTK) c-Met. The c-Met receptor is involved in various cellular processes such as cell proliferation, migration, and differentiation. Aberrant activation of c-Met has been linked to the development and progression of several types of cancer, making it an attractive target for cancer therapy.
作用機序
2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide binds to the c-Met receptor and prevents its activation by its ligand, hepatocyte growth factor (HGF). This results in the inhibition of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. It also inhibits tumor angiogenesis (formation of new blood vessels) and metastasis (spread of cancer cells to other parts of the body). In addition, 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has been shown to modulate the immune system by increasing the infiltration of T cells into tumors.
実験室実験の利点と制限
One of the main advantages of 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is its selectivity for c-Met, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells.
将来の方向性
There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide. One area of interest is the identification of biomarkers that can predict response to treatment. Another area is the development of combination therapies that can enhance the efficacy of 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide. Moreover, the use of 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide in other diseases such as fibrosis and inflammatory disorders is also being explored. Finally, the development of second-generation c-Met inhibitors with improved efficacy and reduced toxicity is an ongoing area of research.
In conclusion, 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a promising anticancer agent that targets the c-Met receptor. Its selectivity and favorable pharmacokinetic profile make it an attractive candidate for cancer therapy. Ongoing research on 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is focused on identifying biomarkers, developing combination therapies, and exploring its use in other diseases.
合成法
The synthesis of 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide involves several steps starting from commercially available starting materials. The key intermediate is prepared by reacting 2-(2-methoxyphenoxy) acetic acid with 1,4-cyclohexanedione in the presence of a base. The resulting product is then treated with pyrimidine-2-ol to yield the final compound.
科学的研究の応用
2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to inhibit c-Met signaling and suppress tumor growth in various cancer cell lines and animal models. Moreover, 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has also demonstrated synergy with other anticancer agents such as chemotherapy and radiation therapy.
特性
IUPAC Name |
2-(2-methoxyphenoxy)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-16-5-2-3-6-17(16)25-13-18(23)22-14-7-9-15(10-8-14)26-19-20-11-4-12-21-19/h2-6,11-12,14-15H,7-10,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHLYBGDHKREQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2964700.png)
![4-(3,5-Difluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2964703.png)


![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964706.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide](/img/structure/B2964710.png)


![Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2964714.png)


![N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964719.png)
![5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2964720.png)